ethyl 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate
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Overview
Description
This compound is particularly noted for its potential in drug discovery, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The process often starts with the preparation of the benzofuran core, followed by the introduction of the benzamido group and the N-cyclopropyl-N-methylsulfamoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced.
Scientific Research Applications
Ethyl 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which ethyl 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can lead to modulation of specific enzymes, receptors, or signaling pathways, resulting in the observed biological activities. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds with improved efficacy and safety profiles.
Comparison with Similar Compounds
Ethyl 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other benzofuran derivatives or sulfonamide-containing molecules. The unique combination of functional groups in this compound provides distinct chemical and biological properties that differentiate it from related compounds. For example, the presence of the N-cyclopropyl-N-methylsulfamoyl group may confer specific binding affinities or reactivity patterns that are not observed in other compounds.
List of Similar Compounds
- Benzofuran derivatives
- Sulfonamide-containing molecules
- Other benzamido compounds
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-3-29-22(26)20-19(17-6-4-5-7-18(17)30-20)23-21(25)14-8-12-16(13-9-14)31(27,28)24(2)15-10-11-15/h4-9,12-13,15H,3,10-11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNYIKZWAIRWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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